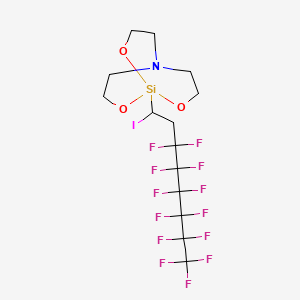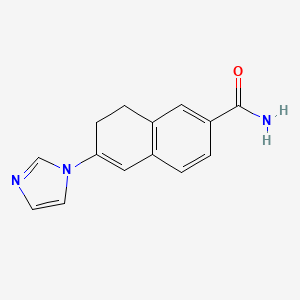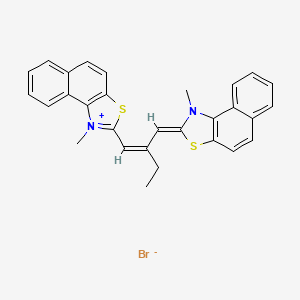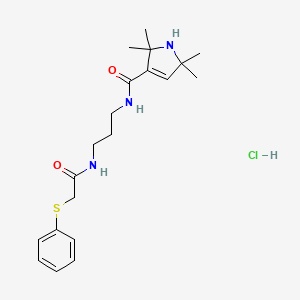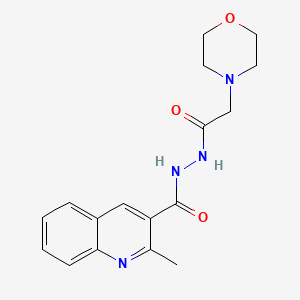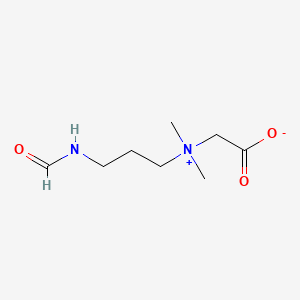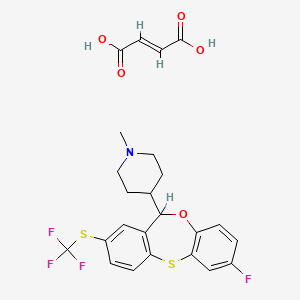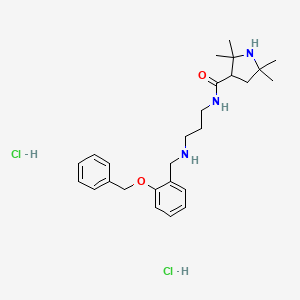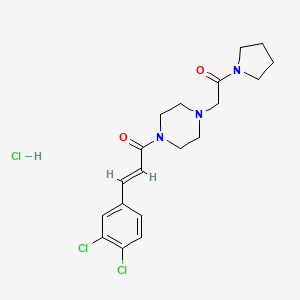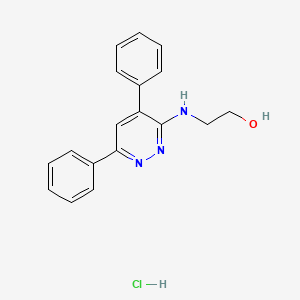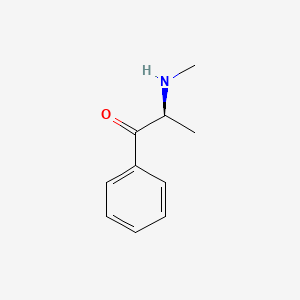
(-)-Methcathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Methcathinone: is a chiral compound belonging to the class of synthetic cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (-)-Methcathinone involves the reductive amination of 2-bromopropiophenone with methylamine. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride.
Oxidation of Ephedrine: Another method involves the oxidation of ephedrine or pseudoephedrine using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method may depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Methcathinone can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield secondary amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Neurotransmitter Studies: It is used in studies related to neurotransmitter release and reuptake, particularly in the context of dopamine and serotonin systems.
Medicine:
Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic uses of (-)-Methcathinone and its derivatives in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Industry:
Chemical Intermediates: this compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Methcathinone exerts its effects primarily by acting as a central nervous system stimulant. It increases the release and inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the postsynaptic receptors.
Comparaison Avec Des Composés Similaires
Cathinone: The naturally occurring stimulant found in the khat plant.
Methamphetamine: A synthetic stimulant with a similar structure but different pharmacological effects.
Mephedrone: Another synthetic cathinone with stimulant properties.
Uniqueness: (-)-Methcathinone is unique in its chiral nature, which can result in different pharmacological effects compared to its racemic or other enantiomeric forms. Its specific interactions with neurotransmitter systems also distinguish it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
112117-24-5 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(2S)-2-(methylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m0/s1 |
Clé InChI |
LPLLVINFLBSFRP-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)C1=CC=CC=C1)NC |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




